molecular formula C14H12N4O2 B2887186 3-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2034410-42-7

3-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)benzonitrile

Cat. No. B2887186
CAS RN: 2034410-42-7
M. Wt: 268.276
InChI Key: CRXZWSBRVKESCS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolidine and 1,2,4-oxadiazole . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The 1,2,4-oxadiazole is a heterocyclic compound containing an oxygen and two nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of 1,2,4-oxadiazole derivatives has been a focus of research in the field of energetic materials .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a 1,2,4-oxadiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The 1,2,4-oxadiazole ring contains an oxygen and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the identity of the solvent and the Brønsted acid cocatalyst . The reaction conditions play a significant role in the synthesis of such compounds .

Scientific Research Applications

Synthesis and Prediction of Biological Activity

Research has led to the development of novel bicyclic systems, including those related to the compound of interest. For instance, a one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes has been utilized to synthesize novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems. These compounds have undergone biological activity prediction, highlighting the synthetic versatility and potential biological applications of oxadiazole derivatives (Kharchenko, Detistov, & Orlov, 2008).

Novel Synthetic Approaches and Material Science

Research has not only focused on the biological applications of oxadiazole derivatives but also on their potential in material science. For example, novel synthetic routes have been explored for creating oxadiazole-based derivatives with potential applications in creating new materials or as part of complex molecular systems. Such studies are indicative of the broad utility of these compounds beyond merely biological contexts, extending into areas such as polymer science and catalysis (Lasri et al., 2008).

Chemosensory Applications

Oxadiazole derivatives have been explored for their chemosensory applications. A notable study involves an asymmetrical oxadiazole derivative designed for selective colorimetric sensing for Co2+ and Cu2+ ions. This research showcases the potential of oxadiazole derivatives in developing sensitive and selective chemosensors, which could have broad applications in environmental monitoring, diagnostics, and chemical analysis (Wang, Gong, Bing, & Wang, 2018).

Therapeutic Research

Despite the exclusion of direct drug use and dosage information, it is worth noting that oxadiazole derivatives have been extensively researched for their therapeutic properties. Studies have examined the antimicrobial, antifungal, and anticancer potentials of these compounds, highlighting the chemical diversity and biological relevance of oxadiazole derivatives in the development of new therapeutic agents. This reflects the compound's significance in medicinal chemistry and drug design (Verma et al., 2019).

Optical Properties and Materials Chemistry

Oxadiazole derivatives have also been investigated for their optical properties, contributing to the field of materials chemistry. Research into novel 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5-a]pyridine units has provided insights into their potential applications in designing materials with specific optical characteristics. Such studies are crucial for developing new photonic and electronic materials (Yang et al., 2011).

Future Directions

The future directions for this compound could involve further studies to explore its potential applications. The design and synthesis of energetic compounds with azido groups have long been a focus of research in the field of energetic materials . This type of compound may be competitive for application in both molten-cast explosives and high-energy explosives .

Mechanism of Action

Target of Action

1,2,4-oxadiazole derivatives have been reported to interact non-covalently with acetylcholinesterase (ache) and butyrylcholinesterase (bche), blocking entry into the enzyme gorge and catalytic site . These enzymes play a crucial role in the nervous system, where they are involved in the termination of impulse transmissions by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

The compound’s interaction with its targets results in the inhibition of the enzymatic activity of AChE and BChE . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the nerve synapses, which can have various downstream effects.

Biochemical Pathways

1,3,4-oxadiazole derivatives have been reported to act on several enzymes and pathways, including thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, thymidine phosphorylase, and the nf-kb signaling pathway . These pathways are involved in various cellular processes, including DNA replication, gene expression, cell division, and cell signaling.

Pharmacokinetics

1,2,4-oxadiazole derivatives have been described as bioisosteres for amides and esters, showing higher hydrolytic and metabolic stability . This suggests that these compounds may have favorable pharmacokinetic properties, including good bioavailability.

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial effects . For instance, certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which are bacterial pathogens that cause serious diseases in rice .

Action Environment

It’s worth noting that the azide group in 1,2,4-oxadiazole derivatives can control the melting point and increase the energy of the compound, suggesting that these compounds may be environmentally friendly .

properties

IUPAC Name

3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c15-7-10-2-1-3-11(6-10)14(19)18-5-4-12(8-18)13-16-9-20-17-13/h1-3,6,9,12H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXZWSBRVKESCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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